7-Chloro-1H-indazole-3-carbaldehyde
Overview
Description
7-Chloro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chloro substituent at the 7th position and an aldehyde group at the 3rd position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Indazole derivatives, which include 7-chloro-1h-indazole-3-carbaldehyde, are known to have a wide variety of medicinal applications . They are used as kinase inhibitors and have been found in several recently marketed drugs .
Mode of Action
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that this compound may interact with its targets by inhibiting key enzymes, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their role as kinase inhibitors . Kinases are involved in many cellular processes, so the inhibition of these enzymes can have downstream effects on a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18059) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.
Result of Action
Given its potential role as a kinase inhibitor, it may interfere with the activity of kinases, leading to alterations in cellular signaling and potentially exerting therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the compound’s efficacy may be influenced by factors such as the pH of the environment, the presence of other substances, and the specific physiological conditions of the individual.
Biochemical Analysis
Biochemical Properties
7-Chloro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can modulate the expression of specific genes, thereby affecting the production of proteins that are essential for cellular functions. The impact on cellular metabolism includes alterations in the metabolic flux and levels of key metabolites, which can have downstream effects on cell physiology.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific proteins, altering their conformation and function . This binding can lead to the inhibition of enzyme activity, such as in the case of kinase enzymes, where the compound prevents the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures The long-term effects on cellular function include sustained changes in gene expression and enzyme activity, which can lead to alterations in cell behavior and physiology
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of key metabolites, influencing cellular metabolism and function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity. The compound’s transport and distribution are critical factors in determining its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine, which is then subjected to cyclization to yield 7-chloroindazole. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro substituent.
Major Products:
Oxidation: 7-Chloro-1H-indazole-3-carboxylic acid.
Reduction: 7-Chloro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex indazole derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It has been investigated for its potential use in the development of new therapeutic agents, particularly as kinase inhibitors.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the chloro substituent, which may affect its biological activity and reactivity.
7-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical properties and applications.
7-Nitro-1H-indazole-3-carbaldehyde: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 7-Chloro-1H-indazole-3-carbaldehyde is unique due to the presence of the chloro substituent, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its biological activity as compared to its unsubstituted or differently substituted analogs.
Properties
IUPAC Name |
7-chloro-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRYFSRHLGYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646290 | |
Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-02-8 | |
Record name | 7-Chloro-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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